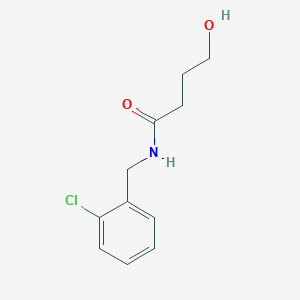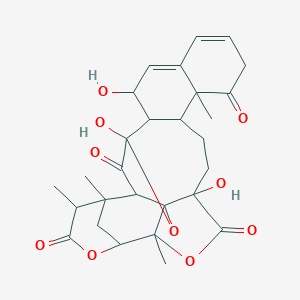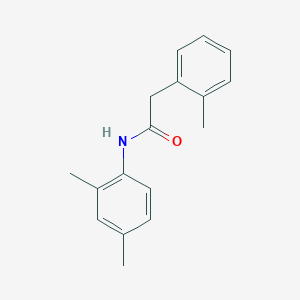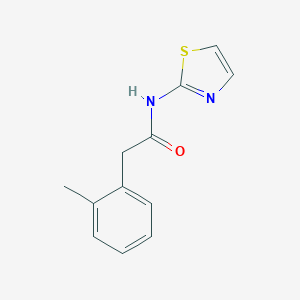
N-(2-chlorobenzyl)-4-hydroxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-4-hydroxybutanamide, commonly known as Chlorbutol, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and alcohol. Chlorbutol has been found to have various biochemical and physiological effects and has been used in different research studies.
Mécanisme D'action
The mechanism of action of Chlorbutol is not well understood. It is believed to act by disrupting the cell membrane of microorganisms, leading to their death. Chlorbutol has also been found to have anesthetic properties, which may be due to its ability to inhibit the action of certain neurotransmitters.
Biochemical and Physiological Effects:
Chlorbutol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a useful preservative in pharmaceuticals and personal care products. Chlorbutol has also been found to have anesthetic properties, which may be useful in certain medical procedures.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorbutol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been found to be effective against a wide range of microorganisms. However, Chlorbutol has some limitations. It may not be effective against all types of microorganisms, and its mechanism of action is not well understood.
Orientations Futures
There are several future directions for research on Chlorbutol. One area of research could be to investigate its mechanism of action in more detail. Another area of research could be to explore its potential as an anesthetic agent. Additionally, Chlorbutol could be used as a starting material for the synthesis of new chemical compounds with potential therapeutic properties.
Méthodes De Synthèse
Chlorbutol is synthesized by reacting 2-chlorobenzyl chloride with 4-hydroxybutyric acid in the presence of a base such as potassium hydroxide. The reaction takes place at a moderate temperature and yields Chlorbutol as a white crystalline powder.
Applications De Recherche Scientifique
Chlorbutol has been used in various scientific research studies. It has been found to have antibacterial, antifungal, and anesthetic properties. Chlorbutol has been used as a preservative in pharmaceuticals, cosmetics, and personal care products. It has also been used in the synthesis of other chemical compounds.
Propriétés
Nom du produit |
N-(2-chlorobenzyl)-4-hydroxybutanamide |
|---|---|
Formule moléculaire |
C11H14ClNO2 |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-4-hydroxybutanamide |
InChI |
InChI=1S/C11H14ClNO2/c12-10-5-2-1-4-9(10)8-13-11(15)6-3-7-14/h1-2,4-5,14H,3,6-8H2,(H,13,15) |
Clé InChI |
PMXFUBJYXVYRPE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCO)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=O)CCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)

![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)

![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)






